molecular formula C9H8N2O2 B3307587 2-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid CAS No. 933691-78-2

2-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid

Cat. No.: B3307587
CAS No.: 933691-78-2
M. Wt: 176.17 g/mol
InChI Key: LWUBPHRIFHBUMY-UHFFFAOYSA-N
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Description

2-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid (CAS 933691-78-2) is a high-purity chemical building block belonging to the pyrrolopyridine class of fused bicyclic heterocycles . This molecular scaffold is of significant interest in medicinal chemistry due to its structural similarity to privileged pharmacophores. The pyrrolopyridine core is found in a range of biologically active compounds and natural alkaloids . While research on this specific derivative is ongoing, the broader pyrrolo[3,2-c]pyridine scaffold has been identified as a promising structure in drug discovery. Scientific literature indicates that derivatives of this isomer exhibit a potent inhibitory effect against FMS kinase, positioning them as promising candidates for anticancer and antiarthritic drug development . The compound is provided for research purposes only and is a key intermediate for synthesizing more complex molecules. It is strictly for laboratory use and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-5-8(9(12)13)6-4-10-3-2-7(6)11-5/h2-4,11H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWUBPHRIFHBUMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CN=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the palladium-catalyzed Larock indole synthesis, which is used to construct the indole unit. This is followed by a Pd-catalyzed one-pot sequential Buchwald–Hartwig amination and C–H activation reaction to form the key pyrrolo[2,3-c]carbazole unit .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve similar synthetic routes with optimization for large-scale production. This could include the use of continuous flow reactors and other scalable techniques to ensure consistent yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups attached to the core structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the pyridine and pyrrole rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which is crucial in various types of tumors . By binding to the active site of FGFR, it prevents the phosphorylation and activation of downstream signaling molecules, thereby inhibiting cell proliferation and inducing apoptosis.

Comparison with Similar Compounds

Physical and Chemical Properties

Substituents alter solubility, acidity, and stability:

Property 1H-Pyrrolo[3,2-c]pyridine-3-carboxylic acid 6-Chloro Derivative 6-Bromo Derivative 1-Methyl Derivative
Molecular Weight 162.15 g/mol 196.59 g/mol 241.04 g/mol 176.17 g/mol
Density 1.506 g/cm³ Not reported 1.946 g/cm³ Not reported
pKa (Carboxylic Acid) ~2.41 Likely lower (Cl electron-withdrawing) Similar to Cl analog Slightly higher (N-methylation reduces acidity)
Solubility Soluble in MeOH, EtOH Reduced aqueous solubility due to Cl Similar to Cl analog Enhanced organic solubility

Key Observations :

  • Halogenation (Cl, Br) increases molecular weight and density while reducing aqueous solubility .
  • N-methylation (1-position) may improve lipid solubility, enhancing drug-like properties .

Biological Activity

2-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid (CAS Number: 119248-43-0) is a nitrogen-containing heterocyclic compound with significant biological activity. Its structure consists of a pyrrolidine ring fused to a pyridine ring, which contributes to its pharmacological properties. This article provides a detailed examination of its biological activities, including antiproliferative effects, mechanisms of action, and potential therapeutic applications.

PropertyValue
Molecular FormulaC₈H₆N₂O₂
Molecular Weight162.145 g/mol
Density1.506 g/cm³
Boiling Point471.1 ± 25 °C
Flash Point238.7 ± 23.2 °C

Antiproliferative Effects

Research indicates that derivatives of pyridine compounds, including this compound, exhibit notable antiproliferative activity against various cancer cell lines. A study highlighted that modifications in the structure significantly enhance the compound's efficacy against HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer) cell lines, with observed IC₅₀ values indicating effective inhibition of cell growth .

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Inhibition of Cell Proliferation : The compound interferes with cellular signaling pathways that promote proliferation, potentially through the modulation of cyclin-dependent kinases (CDKs) which are crucial for cell cycle regulation.
  • Induction of Apoptosis : Studies suggest that this compound may induce apoptosis in cancer cells by activating intrinsic pathways involving caspases and mitochondrial dysfunction .

Case Studies

  • HeLa Cell Line Study : In a controlled experiment, the compound exhibited an IC₅₀ value of approximately 0.058μM0.058\,\mu M, demonstrating potent antiproliferative effects against HeLa cells. This suggests high efficacy at low concentrations.
  • MDA-MB-231 Cell Line Study : Another study reported that structural variations in pyridine derivatives led to improved antiproliferative activity against MDA-MB-231 cells, with some derivatives achieving IC₅₀ values below 0.035μM0.035\,\mu M .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its molecular structure:

  • Functional Groups : The presence of hydroxyl (-OH) groups has been shown to enhance antiproliferative activity significantly. Compounds with multiple hydroxyl substituents tend to exhibit lower IC₅₀ values across various cancer cell lines .

Q & A

Q. What are the key synthetic strategies for preparing 2-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid?

The synthesis typically involves multi-step heterocyclic ring formation. A common approach includes:

  • Step 1 : Condensation of substituted pyridine precursors with methyl isocyanoacetate, using a base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) to facilitate cyclization .
  • Step 2 : Acid-catalyzed ring closure or Suzuki-Miyaura coupling for functionalization .
  • Step 3 : Hydrolysis of ester groups to yield the carboxylic acid moiety.
    Example: A similar compound, 2-Methyl-1H-pyrrolo[3,2-h]quinoline-3-carboxylic acid, was synthesized via Pd-catalyzed cross-coupling followed by cyclization under reflux .

Q. What analytical techniques are used to confirm the structure and purity of this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are critical for confirming the fused pyrrolopyridine scaffold. For example, 1^1H NMR peaks at δ 8.69 (d, J=8.4J = 8.4 Hz) and δ 2.56 (s, 3H) confirm aromatic protons and methyl groups, respectively .
  • LCMS/ESIMS : Used to verify molecular weight (e.g., ESIMS m/z: 293.2 for a related compound) and purity (>95% by HPLC) .
  • Elemental Analysis : Confirms C, H, N, O composition (e.g., C9_9H8_8N2_2O2_2) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in multi-step syntheses?

  • Catalyst Screening : DBU or Pd(PPh3_3)4_4 may enhance cyclization efficiency. For example, DBU in THF at 60°C improved yields by 20% in pyrrolopyrimidine synthesis .
  • Temperature Control : Reflux in toluene (110°C) versus room temperature affects reaction kinetics and byproduct formation .
  • Protecting Groups : Use of tert-butyl esters or acetyl groups can prevent unwanted side reactions during carboxylic acid formation .

Q. What are the stability considerations for this compound under storage?

  • Storage Conditions : Store at 2–8°C in sealed, dry containers to prevent hydrolysis of the carboxylic acid group .
  • Degradation Pathways : Exposure to moisture or light may lead to decarboxylation or ring oxidation. Accelerated stability studies (40°C/75% RH for 6 months) are recommended .

Q. How does the compound interact with biological targets, and what assays are used to study this?

  • Enzyme Binding : The carboxylic acid group can coordinate metal ions (e.g., in metalloenzymes), as seen in uranium(IV)-pyridine-3-carboxylate complexes studied via magnetic susceptibility and cyclic voltammetry .
  • Cellular Assays : Motor-function modulation studies in Parkinson’s disease models (e.g., haloperidol-induced mice) use grip strength and swim tests to evaluate neuroprotective effects .

Methodological Guidance

Q. Contradiction Analysis :

  • Synthetic Routes : describes DBU-mediated cyclization, while uses Pd catalysis. Researchers should compare yields and scalability for their specific applications.
  • Purity Standards : HPLC thresholds vary (>95% in drug intermediates vs. >97% in reagent-grade chemicals ). Select thresholds based on application (e.g., biological assays require higher purity).

Q. Advanced Characterization :

  • X-ray Crystallography : Resolves 3D conformation, critical for docking studies (e.g., fused ring planarity affects binding ).
  • DFT Calculations : Predict electronic properties (e.g., HOMO/LUMO levels) to explain reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid
Reactant of Route 2
2-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid

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